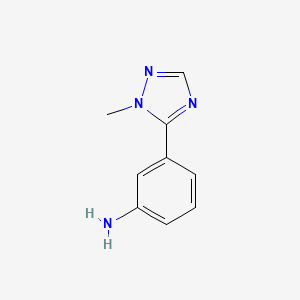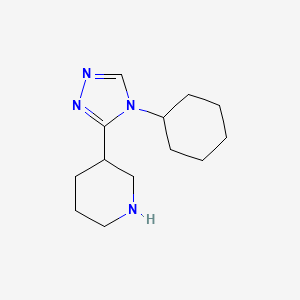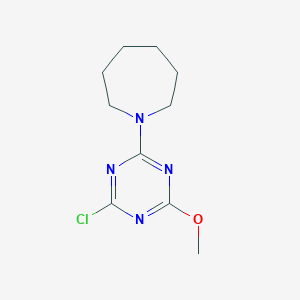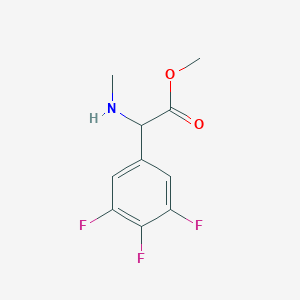![molecular formula C11H11FN2O B1428903 (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol CAS No. 1344958-52-6](/img/structure/B1428903.png)
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Overview
Description
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a compound that belongs to the class of fluorinated pyrazoles. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s stability and binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone, hydrazine derivatives, and a fluorinated aromatic aldehyde under microwave irradiation.
Oxidative aromatization: The intermediate pyrazoline is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anti-cancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), which plays a role in its anti-cancer activity . The fluorine atom enhances the binding affinity and stability of the compound, making it a potent inhibitor of its target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is unique due to its specific substitution pattern and the presence of a fluorine atom, which enhances its biological activity and stability. Compared to other similar compounds, it has shown promising results in binding affinity and potential therapeutic applications, particularly in cancer research.
Properties
IUPAC Name |
(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAZNBTXRTHF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)





![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)

